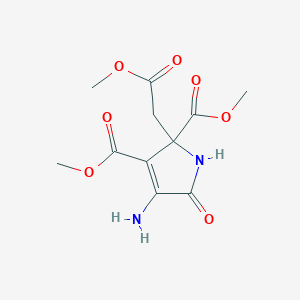

dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate

Description

Dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate is a highly substituted dihydro-1H-pyrrole derivative with a complex functionalization pattern. It features amino, methoxy-oxoethyl, and dual ester groups, which contribute to its reactivity and stability. The compound has been identified as a metabolite influenced by drying techniques in plant materials, where its stability is sensitive to thermal processing .

Properties

IUPAC Name |

dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-1H-pyrrole-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O7/c1-18-5(14)4-11(10(17)20-3)6(9(16)19-2)7(12)8(15)13-11/h4,12H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDFRBLTBWUFNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(C(=C(C(=O)N1)N)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide, followed by reduction and decarboxylation . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert carbonyl groups to alcohols or amines.

Substitution: Functional groups on the pyrrole ring can be replaced with other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituted Dihydro-1H-pyrrole Dicarboxylates

Dimethyl 4-ethoxy-1-(4-methyl-2-pyridyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate

- Structural Differences: Replaces the 4-amino and 2-methoxy-oxoethyl groups of the target compound with 4-ethoxy and 1-(4-methyl-2-pyridyl) substituents.

- Crystallographic Properties : Crystallizes in a triclinic system (space group P1) with cell parameters a = 9.2674 Å, b = 9.4219 Å, c = 10.7650 Å, and angles α = 87.692°, β = 72.037°, γ = 61.797° .

Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate

- Structural Differences: Features a 5-acetyl and 1-hydroxy group instead of the 4-amino and 2-methoxy-oxoethyl moieties.

- Stability Profile : Exhibits exceptional resistance to oxidation due to a strong intramolecular hydrogen bond (O–H···O distance: 2.558 Å, angle: 150.8°) between the N-hydroxy hydrogen and the acetyl carbonyl group .

- Synthetic Challenges : Unlike the target compound, this derivative resists oxidation under common conditions (e.g., m-CPBA, H₂O₂/Na₂WO₄), suggesting greater thermodynamic stability .

Stability and Functional Group Interactions

Key Research Findings

Thermal Sensitivity: The target compound’s instability during drying highlights the need for low-temperature processing in applications involving amino acid derivatives .

Hydrogen Bonding vs. Reactivity: Intramolecular H-bonding in dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate reduces reactivity, whereas the target compound’s amino group may enhance nucleophilic activity .

Catalytic Innovations: Magnetic nanocatalysts (e.g., Fe₃O₄@NCs–PA) offer sustainable pathways for synthesizing related pyrrole derivatives, though their applicability to the target compound requires validation .

Biological Activity

Dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a pyrrole ring with various functional groups that contribute to its reactivity and biological properties. Its IUPAC name reflects its complex structure:

| Property | Description |

|---|---|

| IUPAC Name | Dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-1H-pyrrole-2,3-dicarboxylate |

| Molecular Formula | C11H14N2O7 |

| Molecular Weight | 286.24 g/mol |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes, potentially affecting metabolic pathways.

- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against certain pathogens.

- Anticancer Potential : Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.

Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity : A study highlighted the compound's efficacy against Aspergillus fumigatus, showing a significant increase in survival rates in infected mice when treated with the compound at a dose of 200 mg/kg body weight. This resulted in a 60% increase in survival compared to untreated controls .

- Cytotoxicity Studies : In vitro assays demonstrated that the compound was nontoxic to RAW cells up to concentrations of 312.5 μg/ml, indicating a favorable safety profile compared to traditional antifungal agents like amphotericin B .

- Mechanistic Insights : The compound's mechanism involves modulating signaling pathways related to cell survival and apoptosis, although specific targets remain to be fully elucidated.

Case Study 1: Efficacy Against Fungal Infections

In a controlled study on BALB/c mice infected with Aspergillus fumigatus, treatment with this compound resulted in a significant reduction in fungal load within organ tissues and improved survival rates. This suggests its potential as an antifungal therapeutic agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound induces apoptosis in specific types of cancer cells. Further exploration into its synergistic effects when combined with existing chemotherapeutics could provide insights into enhancing treatment efficacy for resistant cancer types.

Comparison with Similar Compounds

This compound shares structural similarities with other pyrrole derivatives but exhibits unique biological activities due to its specific functional groups.

| Compound | Activity | Notes |

|---|---|---|

| Dimethyl 4-amino pyrrole derivative | Anticancer | Similar structure but different activity profile |

| Other pyrrole-based compounds | Antimicrobial | Varying efficacy based on substitutions |

Q & A

Q. How can researchers optimize the synthesis of dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate to improve yield and purity?

Methodological Answer: Synthesis optimization involves multi-component reactions (MCRs) and stepwise purification. For analogous pyrrole derivatives, a one-pot procedure using dimethyl acetylenedicarboxylate (DMAD), aminopyridines, and ethyl chlorooxoacetate has been effective . Key parameters include:

- Solvent choice : Dichloromethane (CH₂Cl₂) or ethanol-dichloromethane mixtures for solubility and reaction efficiency.

- Catalyst/Reagent ratios : Equimolar amounts of DMAD and aminopyridine derivatives (e.g., 4-methyl-2-aminopyridine) with triphenylphosphine (PPh₃) as a catalyst.

- Reaction time : 24 hours under stirring at room temperature for complete intermediate formation.

- Purification : Column chromatography (SiO₂, ethyl acetate-hexane gradient) followed by recrystallization (dichloromethane/ethanol) yields high-purity crystals .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | CH₂Cl₂ or CH₂Cl₂/EtOH | |

| Catalyst | PPh₃ (1 mmol) | |

| Reaction Time | 24 hours | |

| Purification | Column chromatography + recrystallization |

Q. What spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and π-π interactions. For related compounds, triclinic systems (space group P1) with cell parameters a = 9.2674 Å, b = 9.4219 Å, c = 10.7650 Å, and angles α = 87.692°, β = 72.037°, γ = 61.797° are reported . Use SHELXTL software for refinement .

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding. For example, ¹H NMR peaks for pyrrole protons appear at δ 6.5–7.5 ppm, while ester groups (OCH₃) resonate at δ 3.7–3.9 ppm .

- Mass Spectrometry : HRMS (ESI) for accurate mass validation (e.g., m/z calculated for C₁₆H₁₈N₂O₆: 334.32; observed: 334.29) .

Q. Table 2: Key Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic (P1) | |

| Unit Cell Dimensions | a = 9.2674 Å, b = 9.4219 Å, c = 10.7650 Å | |

| π-π Stacking Distance | 3.5503 Å |

Advanced Research Questions

Q. What strategies can resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic vs. solution-state differences. Strategies include:

- Multi-technique validation : Cross-reference NMR, IR, and X-ray data. For example, IR carbonyl stretches (~1700 cm⁻¹) should align with crystallographically observed ester groups .

- Computational modeling : Use DFT (Density Functional Theory) to simulate NMR shifts and compare with experimental values. Adjust for solvent effects (e.g., PCM models for CHCl₃).

- Dynamic NMR studies : Detect tautomeric equilibria at variable temperatures if proton signals broaden or split .

Q. How can the environmental fate and degradation pathways of this compound be systematically evaluated in laboratory settings?

Methodological Answer: Adopt methodologies from environmental chemistry studies :

- Abiotic transformations :

- Hydrolysis : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C. Monitor degradation via HPLC.

- Photolysis : Use UV-light chambers (λ = 254–365 nm) to simulate sunlight.

- Biotic transformations :

- Microbial degradation : Incubate with soil or water microbiota. Measure metabolite formation via LC-MS.

- Analytical endpoints : Quantify parent compound and metabolites using HRMS and isotopic labeling .

Q. Table 3: Environmental Fate Experimental Design

| Parameter | Condition | Reference |

|---|---|---|

| Hydrolysis pH Range | 3–9 | |

| Photolysis Wavelength | 254–365 nm | |

| Microbial Incubation | 28 days, 25°C |

Q. What reaction mechanisms underpin the formation of this compound, and how can they be validated experimentally?

Methodological Answer: The synthesis likely proceeds via ylide intermediates and intramolecular Wittig reactions , as observed in analogous pyrrolidine derivatives . Validation steps:

- Isolation of intermediates : Quench the reaction at early stages (e.g., 1 hour) to trap ylides. Characterize via ³¹P NMR (for PPh₃ adducts).

- Kinetic studies : Monitor reaction progress using in-situ IR to detect carbonyl intermediate formation.

- Computational validation : Use Gaussian or ORCA software to model the Wittig transition state and compare activation energies with experimental rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.